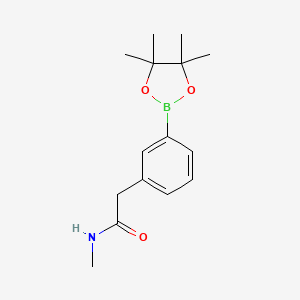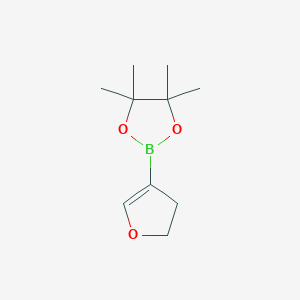
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The InChI code for the compound is1S/C14H18N2O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is 278.3 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.Applications De Recherche Scientifique
Anticancer Applications
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate and its derivatives have shown promise as anticancer agents. A study synthesized a series of propanamide derivatives containing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated for their anticancer potential. The synthesized compounds exhibited significant anticancer activity, suggesting potential therapeutic applications, although further in vivo studies are recommended to ascertain their effectiveness (Rehman et al., 2018).
Analytical Chemistry
In analytical chemistry, ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate derivatives are utilized for enantiomeric resolution. A study conducted simulation studies on the enantiomeric resolution of four enantiomers of a related compound, highlighting the significance of hydrogen bonding and π–π interactions in the chiral resolution process. The method could be applied for the resolution of stereomers in different matrices, demonstrating the compound's utility in analytical applications (Ali et al., 2016).
Structural Chemistry
The compound and its analogs are studied for their crystal structures, contributing valuable insights into their molecular arrangements and interactions. For example, the crystal structures of two alanylpiperidine analogs were determined, offering a deeper understanding of their chemical properties and potential applications in designing new molecular entities (Mambourg et al., 2021).
Safety And Hazards
The safety data sheet for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDBYWWBRXWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)





![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)





